

Application Notes and Protocols: Asymmetric Synthesis of Taranabant via Dynamic Kinetic Resolution

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Compound of Interest		
Compound Name:	Taranabant racemate	
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This document provides a detailed overview and protocol for the asymmetric synthesis of Taranabant, a potent cannabinoid-1 receptor (CB-1R) inverse agonist. The synthesis highlights a key step involving a dynamic kinetic resolution (DKR) of a racemic α -bromoketone intermediate, which efficiently establishes two contiguous stereocenters in a single step.

Introduction

Taranabant (MK-0364) is a non-diarylpyrazole, acyclic CB-1R inverse agonist that was investigated for the treatment of obesity.[1][2] Its synthesis requires precise control of stereochemistry to ensure the desired pharmacological activity. A highly efficient and enantioselective synthesis was developed by researchers at Merck, employing a dynamic kinetic resolution through asymmetric hydrogenation as the pivotal step.[1][3] This approach allows for the conversion of a racemic starting material into a single desired diastereomer in high yield and stereoselectivity.[4]

Overall Synthetic Strategy

The asymmetric synthesis of Taranabant can be broadly divided into three main stages:

• Synthesis of the Racemic α-Bromoketone Precursor: The initial phase involves the preparation of the key racemic intermediate, 1-(2,4-dichlorophenyl)-4-bromo-3-methyl-2-



pentanone.

- Dynamic Kinetic Resolution via Asymmetric Hydrogenation: The racemic α-bromoketone undergoes a ruthenium-catalyzed asymmetric hydrogenation. This DKR step concurrently reduces the ketone and establishes the two stereocenters, yielding the chiral bromo-alcohol, (2R,3R)-5-bromo-2-(2,4-dichlorophenyl)-3-methylpentan-2-ol, with high diastereoselectivity and enantioselectivity.
- Conversion to Taranabant: The resulting chiral bromo-alcohol is then converted to Taranabant through a series of transformations including epoxide formation, amine addition, and final amide formation.

Data Presentation

The following tables summarize the key quantitative data for the dynamic kinetic resolution and subsequent transformations as reported in the primary literature.

Table 1: Dynamic Kinetic Resolution of Racemic α-Bromoketone

Entry	Catal yst	Ligan d	Base	Solve nt	Temp (°C)	Press ure (psi H ₂)	Yield (%)	d.r. (syn/a nti)	ee (%) (syn)
1	RuCl ₂ (p- cymen e) ₂	(S,S)- Ts- DPEN	Et₃N	МеОН	60	200	95	>99:1	99

Table 2: Conversion of Chiral Bromo-alcohol to Taranabant



Step	Reaction	Reagents and Conditions	Yield (%)
1	Epoxidation	K₂CO₃, MeOH, rt	98
2	Amine Opening	3-amino-3- methylbutane, 100 °C	85
3	Amide Formation	Oxalyl chloride, Et ₃ N, then NH ₃	92

Experimental Protocols

Note: The following protocols are based on the detailed procedures described in the primary literature.

Synthesis of Racemic 1-(2,4-dichlorophenyl)-4-bromo-3-methyl-2-pentanone

- To a solution of 1-(2,4-dichlorophenyl)-3-methyl-2-pentanone in a suitable solvent such as methanol, add a solution of bromine in methanol dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
- Quench the reaction with a solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to afford the crude racemic αbromoketone, which can be purified by column chromatography.

Dynamic Kinetic Resolution to (2R,3R)-5-bromo-2-(2,4-dichlorophenyl)-3-methylpentan-2-ol

 To a pressure vessel, add the racemic α-bromoketone, the ruthenium catalyst precursor [RuCl₂(p-cymene)]₂, and the chiral ligand (S,S)-N-(p-toluenesulfonyl)-1,2-



diphenylethylenediamine ((S,S)-Ts-DPEN).

- · Degas the vessel and purge with nitrogen.
- Add degassed methanol as the solvent, followed by triethylamine as the base.
- Pressurize the vessel with hydrogen gas to 200 psi.
- Heat the reaction mixture to 60 °C and stir for the required time (typically 12-24 hours), monitoring the progress by HPLC.
- Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
- Concentrate the reaction mixture under reduced pressure.
- Purify the resulting chiral bromo-alcohol by column chromatography on silica gel.

Synthesis of Taranabant from (2R,3R)-5-bromo-2-(2,4-dichlorophenyl)-3-methylpentan-2-ol

- Step 3a: Epoxidation
 - Dissolve the chiral bromo-alcohol in methanol.
 - Add potassium carbonate and stir the mixture at room temperature until the epoxide formation is complete.
 - Filter off the solids and concentrate the filtrate under reduced pressure to obtain the crude epoxide.
- Step 3b: Amine Opening
 - In a sealed tube, combine the crude epoxide with an excess of 3-amino-3-methylbutane.
 - Heat the mixture to 100 °C for several hours until the reaction is complete.



- Cool the reaction mixture and remove the excess amine under reduced pressure to yield the crude amino alcohol.
- Step 3c: Amide Formation
 - Dissolve the crude amino alcohol in a suitable aprotic solvent (e.g., dichloromethane).
 - Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of oxalyl chloride.
 - Stir the reaction at 0 °C for 1-2 hours.
 - Bubble ammonia gas through the reaction mixture until the formation of the amide is complete.
 - Quench the reaction with water and extract the product with an organic solvent.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the final product, Taranabant, by recrystallization or column chromatography.

Visualizations Overall Synthetic Workflow

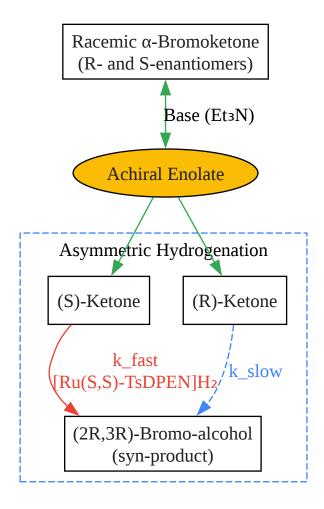


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Caption: Overall workflow for the asymmetric synthesis of Taranabant.

Mechanism of Dynamic Kinetic Resolution





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Caption: Mechanism of the dynamic kinetic resolution step.

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